molecular formula C12H8FNO3 B6299655 6-(3-Fluoro-4-hydroxyphenyl)picolinic acid, 95% CAS No. 1261955-67-2

6-(3-Fluoro-4-hydroxyphenyl)picolinic acid, 95%

Cat. No. B6299655
CAS RN: 1261955-67-2
M. Wt: 233.19 g/mol
InChI Key: KYZZCEQBWNSGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluoro-4-hydroxyphenyl)picolinic acid, also referred to as 6-FHPPA, is a compound that has been studied for its potential applications in a variety of scientific research applications. It is a naturally occurring compound that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

6-FHPPA has been studied for its potential applications in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) and has been studied as a potential inhibitor of MAO. It has also been studied as a potential antioxidant, with potential applications in the treatment of oxidative stress-related diseases. Additionally, 6-FHPPA has been studied as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 6-FHPPA is not yet fully understood. However, it is believed that the compound acts as an inhibitor of MAO, which is an enzyme involved in the metabolism of monoamines such as dopamine and serotonin. It is also believed that 6-FHPPA may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 6-FHPPA may act as a neuroprotective agent, protecting neurons from damage and promoting neuronal survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FHPPA have not yet been fully elucidated. However, studies have shown that 6-FHPPA has a variety of biochemical and physiological effects. In vitro studies have shown that 6-FHPPA can inhibit the activity of MAO, which is involved in the metabolism of monoamines such as dopamine and serotonin. Additionally, 6-FHPPA has been shown to have antioxidant effects, scavenging free radicals and preventing oxidative damage to cells. Furthermore, 6-FHPPA has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

The use of 6-FHPPA in laboratory experiments has a variety of advantages and limitations. One advantage is that 6-FHPPA is a naturally occurring compound, which makes it easy to obtain and use in experiments. Additionally, 6-FHPPA is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 6-FHPPA is relatively expensive, which can limit its use in some experiments. Additionally, the mechanism of action of 6-FHPPA is not yet fully understood, which can limit its use in some experiments.

Future Directions

Given the potential applications of 6-FHPPA, there are a variety of possible future directions for research. One possible direction is to further investigate the mechanism of action of 6-FHPPA. Additionally, further research could be conducted to investigate the potential therapeutic applications of 6-FHPPA, such as in the treatment of neurodegenerative diseases. Furthermore, further research could be conducted to investigate the potential antioxidant and neuroprotective effects of 6-FHPPA. Finally, further research could be conducted to investigate the potential use of 6-FHPPA in the treatment of oxidative stress-related diseases.

Synthesis Methods

6-FHPPA can be synthesized from 3-fluoro-4-hydroxybenzaldehyde and picolinic acid. The reaction is carried out in an organic solvent, such as methanol, at a temperature of 150-180°C. The reaction proceeds through a series of steps, including the formation of the intermediate 6-fluorohydroxyphenylpicolinic acid, which is then converted to 6-FHPPA.

properties

IUPAC Name

6-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-6-7(4-5-11(8)15)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZZCEQBWNSGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluoro-4-hydroxyphenyl)picolinic acid

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